![molecular formula C12H18O3S B280657 5-Tert-butyl-2,3-dimethylbenzenesulfonic acid](/img/structure/B280657.png)
5-Tert-butyl-2,3-dimethylbenzenesulfonic acid
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Overview
Description
5-Tert-butyl-2,3-dimethylbenzenesulfonic acid is a sulfonic acid that is widely used in scientific research. It is commonly referred to as TBDMS or TBS. TBDMS is a versatile reagent that can be used for a variety of chemical reactions, including protection and deprotection of functional groups.
Mechanism of Action
TBDMS works by reacting with the hydroxyl group of an alcohol or the amino group of an amine to form a stable TBDMS ether or TBDMS amine. This reaction protects the functional group from further reactions, allowing other reactions to occur selectively. The TBDMS group can be removed by treatment with a strong acid, such as trifluoroacetic acid.
Biochemical and Physiological Effects:
TBDMS is not known to have any significant biochemical or physiological effects. However, it is important to handle TBDMS with care, as it can be harmful if ingested or inhaled.
Advantages and Limitations for Lab Experiments
One of the advantages of using TBDMS is its stability and ease of handling. It is also compatible with a wide range of solvents and reaction conditions. However, TBDMS can be difficult to remove from some compounds, and it can interfere with some reactions.
Future Directions
There are several potential future directions for research involving TBDMS. One area of research could focus on developing new methods for the selective removal of the TBDMS group. Another area of research could focus on the use of TBDMS in the synthesis of new pharmaceuticals and agrochemicals. Additionally, TBDMS could be used in the development of new analytical techniques for the detection and quantification of organic compounds.
Synthesis Methods
TBDMS is typically synthesized by the reaction of tert-butanol, toluene, and sulfuric acid. The reaction is typically carried out at room temperature, and the resulting product is purified using distillation. TBDMS is a white crystalline solid that is soluble in many organic solvents.
Scientific Research Applications
TBDMS is commonly used in scientific research as a protecting group for alcohols and amines. It is also used as a derivatizing agent for gas chromatography and mass spectrometry. Additionally, TBDMS is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
properties
IUPAC Name |
5-tert-butyl-2,3-dimethylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15/h6-7H,1-5H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQIJTWNNATKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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